molecular formula C18H32N6O7 B14261870 L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine CAS No. 223648-18-8

L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine

Cat. No.: B14261870
CAS No.: 223648-18-8
M. Wt: 444.5 g/mol
InChI Key: YOJRTYHCYGSDJU-BJDJZHNGSA-N
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Description

L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is a peptide compound composed of four amino acids: leucine, alanine, asparagine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.

    Oxidation: Oxidizing specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.

    Substitution: Introducing functional groups into the peptide chain using reagents like alkyl halides.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or other electrophilic reagents.

Major Products Formed

    Hydrolysis: Individual amino acids (leucine, alanine, asparagine, glutamine).

    Oxidation: Oxidized amino acid residues.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigating potential therapeutic uses, such as in cancer treatment or as a drug delivery system.

    Industry: Utilizing the peptide in the production of pharmaceuticals or as a component in cell culture media.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and as a nutritional supplement.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with potential therapeutic applications.

Uniqueness

L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of leucine, alanine, asparagine, and glutamine allows for unique interactions with molecular targets, making it valuable for research and industrial purposes.

Properties

CAS No.

223648-18-8

Molecular Formula

C18H32N6O7

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H32N6O7/c1-8(2)6-10(19)16(28)22-9(3)15(27)24-12(7-14(21)26)17(29)23-11(18(30)31)4-5-13(20)25/h8-12H,4-7,19H2,1-3H3,(H2,20,25)(H2,21,26)(H,22,28)(H,23,29)(H,24,27)(H,30,31)/t9-,10-,11-,12-/m0/s1

InChI Key

YOJRTYHCYGSDJU-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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